molecular formula C21H26N2O2 B11513140 N-(2,5-dimethylphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-amine

N-(2,5-dimethylphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-amine

Cat. No.: B11513140
M. Wt: 338.4 g/mol
InChI Key: YLPYSCIBXXCOIY-UHFFFAOYSA-N
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Description

N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N-(2,5-dimethylphenyl)amine is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups, dimethyl groups, and an isoquinoline core, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N-(2,5-dimethylphenyl)amine typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N-(2,5-dimethylphenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N-(2,5-dimethylphenyl)amine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N-(2,5-dimethylphenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6,7-dimethoxy-1-isoquinolinyl)-N-phenylamine
  • N-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-N-phenylamine
  • N-(6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)-N-(2,5-dimethylphenyl)amine

Uniqueness

N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N-(2,5-dimethylphenyl)amine is unique due to its specific substitution pattern on the isoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine

InChI

InChI=1S/C21H26N2O2/c1-13-7-8-14(2)17(9-13)22-20-16-11-19(25-6)18(24-5)10-15(16)12-21(3,4)23-20/h7-11H,12H2,1-6H3,(H,22,23)

InChI Key

YLPYSCIBXXCOIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(CC3=CC(=C(C=C32)OC)OC)(C)C

Origin of Product

United States

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